(S)-Hemiketal
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Overview
Description
(S)-Hemiketal is an organic heterotricyclic compound and an organooxygen compound.
Scientific Research Applications
Supramolecular Stereoelectronic Effects in Hemiketals
Hemiketals play a crucial role in crystal prediction and molecular modeling. A notable discovery is the supramolecular stereoelectronic effect (SSE) in hemiketals, similar to that in carboxylic acid associates. This effect influences the conformational preferences of hemiketals, which is significant for modeling their biological roles accurately (Panova et al., 2017).
Hemiketal Formation in Catalytic Processes
The formation of hemiketals is not only catalyzed by basic modifiers but also by acidic catalysts, as demonstrated in the hydrogenation of ethyl pyruvate in alcohol solvents. This indicates the importance of understanding the role of hemiketals in various chemical reactions and catalytic processes (Bohnen et al., 1998).
Synthetic Applications and Biological Activity
The total synthesis of hemiketal E2, a compound with significant biological activity, was achieved through a gold(I)-mediated cycloisomerization. This synthesis is crucial for studying the compound's role in inhibiting human platelet aggregation (Boer et al., 2018).
Hemiketals in Total Synthesis of Complex Molecules
Hemiketals are key intermediates in the total synthesis of complex molecules like variecolin. The synthesis involves innovative routes such as the utilization of samarium(II) iodide, highlighting the versatility of hemiketals in synthetic chemistry (Molander et al., 2001).
Role in Hemicholinium-like Action
Hemiketals have been identified as necessary structures for exhibiting hemicholinium-like effects. Studies have shown that both straight-chain and hemiketal forms can be active structures for such actions, expanding our understanding of their functional versatility (Blase et al., 1974).
Hemiketals in Novel Chemical Structures
The discovery and characterization of fullerols, which incorporate hemiketal moieties in their structure, demonstrate the diverse applications of hemiketals in creating novel chemical compounds (Chiang et al., 1993).
properties
Product Name |
(S)-Hemiketal |
---|---|
Molecular Formula |
C16H16O6 |
Molecular Weight |
304.29 g/mol |
IUPAC Name |
2-[(3S)-1,9-dihydroxy-1-methyl-10-oxo-4,5-dihydro-3H-benzo[g]isochromen-3-yl]acetic acid |
InChI |
InChI=1S/C16H16O6/c1-16(21)14-9(6-10(22-16)7-12(18)19)5-8-3-2-4-11(17)13(8)15(14)20/h2-4,10,17,21H,5-7H2,1H3,(H,18,19)/t10-,16?/m0/s1 |
InChI Key |
YIEUIGLDTPWIHC-VQVVDHBBSA-N |
Isomeric SMILES |
CC1(C2=C(C[C@H](O1)CC(=O)O)CC3=C(C2=O)C(=CC=C3)O)O |
Canonical SMILES |
CC1(C2=C(CC(O1)CC(=O)O)CC3=C(C2=O)C(=CC=C3)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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